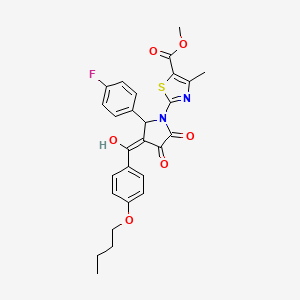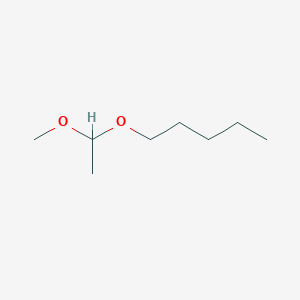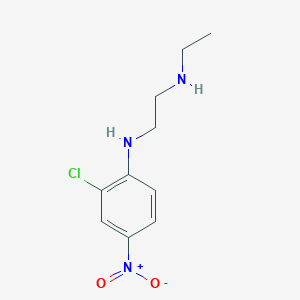
N-(2-chloro-4-nitrophenyl)-N'-ethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-nitrophenyl)-N’-ethylethane-1,2-diamine is a chemical compound with a complex structure that includes both chloro and nitro functional groups attached to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-N’-ethylethane-1,2-diamine typically involves the reaction of 2-chloro-4-nitroaniline with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloro-4-nitrophenyl)-N’-ethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(2-chloro-4-aminophenyl)-N’-ethylethane-1,2-diamine, while substitution reactions can produce various derivatives with different functional groups attached to the aromatic ring.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-nitrophenyl)-N’-ethylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-nitrophenyl)-N’-ethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-4-nitrophenol: Shares the chloro and nitro functional groups but lacks the ethylenediamine moiety.
N-(2-chloro-4-nitrophenyl)benzamide: Similar aromatic structure but with a benzamide group instead of ethylenediamine.
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Contains additional functional groups that confer different chemical properties.
Uniqueness
N-(2-chloro-4-nitrophenyl)-N’-ethylethane-1,2-diamine is unique due to its combination of chloro, nitro, and ethylenediamine functional groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
339255-50-4 |
|---|---|
Fórmula molecular |
C10H14ClN3O2 |
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
N'-(2-chloro-4-nitrophenyl)-N-ethylethane-1,2-diamine |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-12-5-6-13-10-4-3-8(14(15)16)7-9(10)11/h3-4,7,12-13H,2,5-6H2,1H3 |
Clave InChI |
WIDMTDUBWYGGES-UHFFFAOYSA-N |
SMILES canónico |
CCNCCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


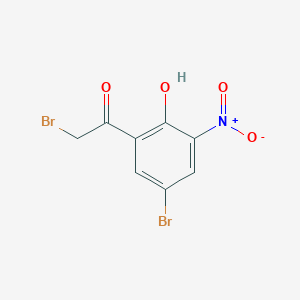
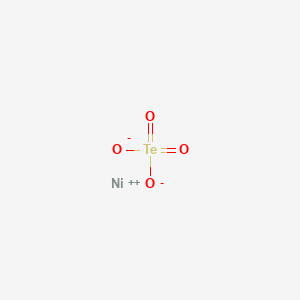
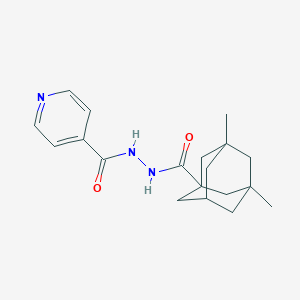
![2-{(2Z)-3-[(2-Methoxypropan-2-yl)oxy]prop-2-en-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14151697.png)
![N'-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14151703.png)
![Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate](/img/structure/B14151708.png)
![(5Z)-5-{[(2-hydroxyethyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14151715.png)
![2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B14151733.png)
![Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate](/img/structure/B14151735.png)
![2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene](/img/structure/B14151753.png)
![2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide](/img/structure/B14151754.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B14151756.png)
